

OTSSP167 Hydrochloride: A Technical Guide to its Apoptosis-Inducing Mechanism

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Compound of Interest

Compound Name: *OTSSP167 hydrochloride*

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Abstract

OTSSP167 hydrochloride is a potent, orally bioavailable small molecule inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK), a serine/threonine kinase implicated in the proliferation and survival of various cancer cells.^{[1][2][3]} This technical guide provides an in-depth overview of OTSSP167's mechanism of action, with a specific focus on its role in inducing apoptosis. It summarizes key quantitative data, details experimental protocols for assessing its activity, and visualizes the complex signaling pathways involved.

Introduction

Maternal Embryonic Leucine Zipper Kinase (MELK) is overexpressed in numerous human cancers and is associated with poor prognosis.^{[4][5]} It plays a critical role in several cellular processes, including cell cycle progression, mitosis, and the maintenance of cancer stem cells.^{[4][6]} **OTSSP167 hydrochloride** has emerged as a highly selective and potent inhibitor of MELK, demonstrating significant anti-tumor activity in preclinical models of various malignancies, including breast, lung, prostate, pancreatic, and hematological cancers.^{[1][7]} Its primary mode of action involves the induction of cell cycle arrest and programmed cell death, or apoptosis.^{[7][8]}

Mechanism of Action: Induction of Apoptosis

OTSSP167 exerts its pro-apoptotic effects through a multi-faceted mechanism, primarily centered on the inhibition of MELK and its downstream signaling pathways. This inhibition disrupts critical cellular processes, leading to cell cycle arrest and the activation of the apoptotic cascade.

Direct Inhibition of MELK and Downstream Targets

OTSSP167 is an ATP-competitive inhibitor of MELK with a half-maximal inhibitory concentration (IC₅₀) in the low nanomolar range.^{[1][2]} By blocking the kinase activity of MELK, OTSSP167 prevents the phosphorylation of its downstream substrates, which are crucial for cell cycle progression and survival.^{[1][9]} This leads to G2/M phase cell cycle arrest and ultimately triggers apoptosis.^{[5][10]} A key downstream effector of MELK is the transcription factor FOXM1, which regulates the expression of genes involved in the G2/M transition, such as Cyclin B1 and CDK1.^{[4][11]} Inhibition of MELK by OTSSP167 leads to decreased phosphorylation and expression of FOXM1, Cyclin B1, and CDK1.^[4]

Activation of the Intrinsic Apoptotic Pathway

Treatment with OTSSP167 leads to the activation of the intrinsic, or mitochondrial, pathway of apoptosis. This is evidenced by the cleavage and activation of caspase-3 and the subsequent cleavage of its substrate, poly (ADP-ribose) polymerase (PARP).^{[8][10]} The cleavage of PARP is a hallmark of apoptosis, indicating the execution phase of programmed cell death.

Modulation of Key Signaling Pathways

Beyond its direct effects on the MELK pathway, OTSSP167 has been shown to modulate other critical signaling pathways involved in cell survival and proliferation:

- MAP2K7-JNK Pathway: In T-cell acute lymphoblastic leukemia (T-ALL), OTSSP167 inhibits the MAP2K7-JNK pathway, which is aberrantly activated in this malignancy.^{[8][12]} This inhibition contributes to the induction of apoptosis and cell cycle arrest.^[8]
- mTOR Pathway: OTSSP167 has been observed to inhibit the mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival.^[8] This is demonstrated by the reduced phosphorylation of the ribosomal protein S6, a downstream target of mTOR.^[8]

- NOTCH1 Pathway: Inhibition of the NOTCH1 pathway, another critical pathway in T-ALL, has also been reported following OTSSP167 treatment.[\[8\]](#)

Quantitative Data

The efficacy of **OTSSP167 hydrochloride** has been quantified across various cancer cell lines. The following tables summarize the reported half-maximal inhibitory concentrations (IC50) for cell viability and kinase inhibition.

Cell Line	Cancer Type	IC50 (nM)	Reference
KOPT-K1	T-cell Acute		
	Lymphoblastic	10	[8]
	Leukemia		
DND-41	T-cell Acute		
	Lymphoblastic	57	[8]
	Leukemia		
A549	Lung Cancer	6.7	[1] [2]
T47D	Breast Cancer	4.3	[1] [2]
DU4475	Breast Cancer	2.3	[1] [2]
22Rv1	Prostate Cancer	6.0	[1] [2]
HT1197	Bladder Cancer	97	[2]
IMR-32	Neuroblastoma	17	[10]
LA-N-6	Neuroblastoma (drug-resistant)	334.8	[10]

Table 1: In Vitro Cell Viability IC50 Values for **OTSSP167 Hydrochloride**. This table presents the concentration of OTSSP167 required to inhibit the growth of various cancer cell lines by 50%.

Kinase	IC50 (nM)	Reference
MELK	0.41	[1] [2]
MAP2K7	160	[8] [12]

Table 2: In Vitro Kinase Inhibition IC50 Values for **OTSSP167 Hydrochloride**. This table shows the concentration of OTSSP167 required to inhibit the activity of specific kinases by 50%.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the apoptosis-inducing effects of **OTSSP167 hydrochloride**.

Cell Viability Assay

This protocol is used to determine the cytotoxic effects of OTSSP167 on cancer cell lines.

- Method: CellTiter-Glo® Luminescent Cell Viability Assay.[\[8\]](#)
- Procedure:
 - Plate cells in a 96-well plate at a density of 2×10^4 cells per well in triplicate.[\[8\]](#)
 - Allow cells to adhere overnight.
 - Treat cells with various concentrations of **OTSSP167 hydrochloride** (or DMSO as a vehicle control) for 48-72 hours.[\[1\]](#)[\[8\]](#)
 - Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
 - Measure luminescence using a plate reader.
 - Calculate the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.[\[8\]](#)

Apoptosis Assay

This protocol is used to quantify the percentage of apoptotic cells following treatment with OTSSP167.

- Method: FITC Annexin V Apoptosis Detection Kit.[8]
- Procedure:
 - Treat cells with the desired concentration of OTSSP167 (e.g., 15 nM) for a specified time (e.g., 48 hours).[8]
 - Harvest the cells and wash with cold PBS.
 - Resuspend the cells in 1X Binding Buffer.
 - Add FITC Annexin V and Propidium Iodide (PI) to the cell suspension.
 - Incubate in the dark at room temperature for 15 minutes.
 - Analyze the cells by flow cytometry. Annexin V-positive cells are considered apoptotic.

Immunoblotting

This protocol is used to detect changes in the expression and phosphorylation of proteins involved in apoptosis and related signaling pathways.

- Procedure:
 - Treat cells with OTSSP167 for the desired time and concentration.
 - Lyse the cells and quantify protein concentration.
 - Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
 - Block the membrane and incubate with primary antibodies against target proteins (e.g., cleaved PARP, cleaved caspase-3, p-JNK, p-S6) at a 1:1000 dilution.[8]
 - Incubate with HRP-conjugated secondary antibodies.
 - Detect the signal using an enhanced chemiluminescence (ECL) system.

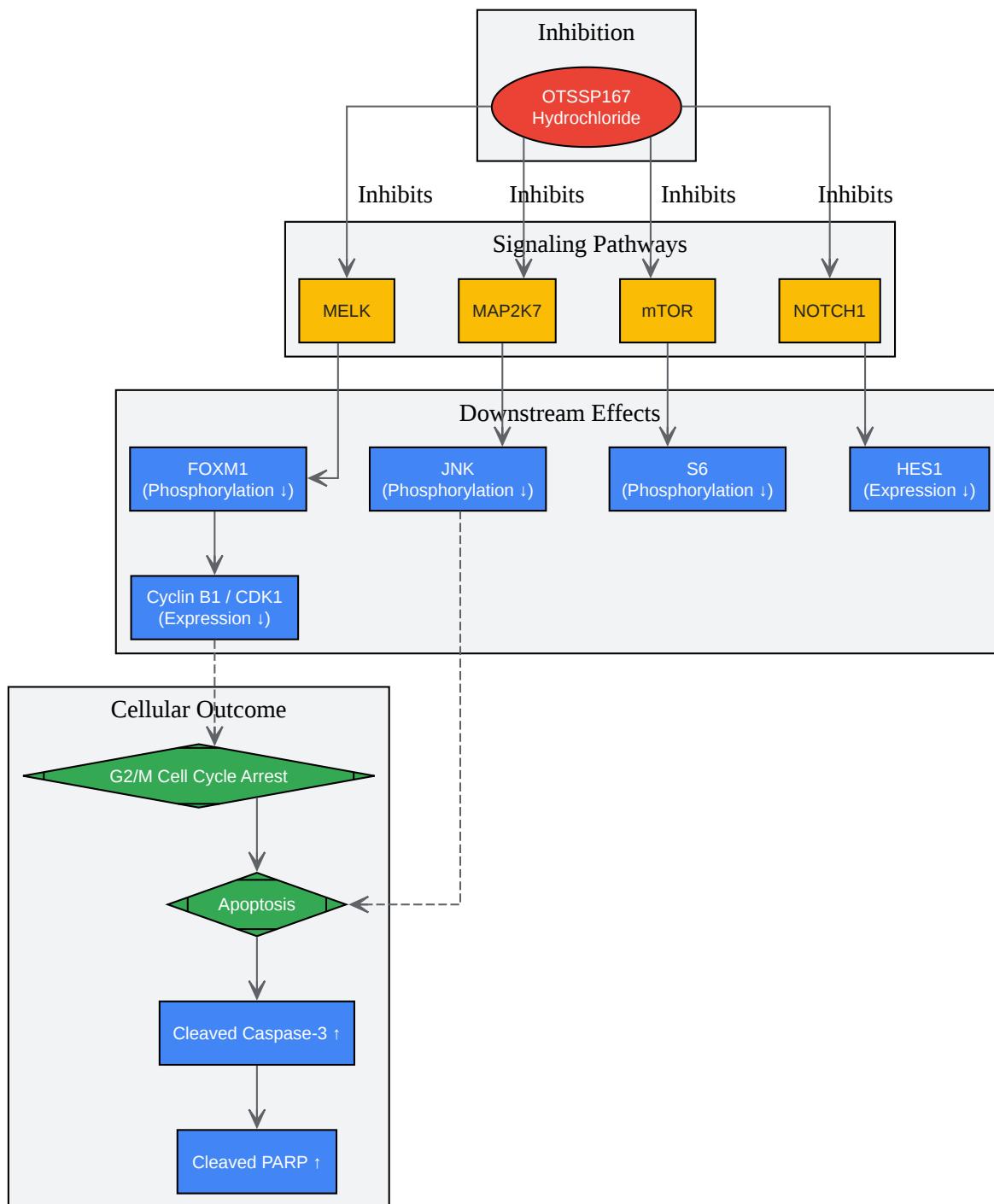
In Vitro Kinase Assay

This protocol is used to directly measure the inhibitory effect of OTSSP167 on specific kinases.

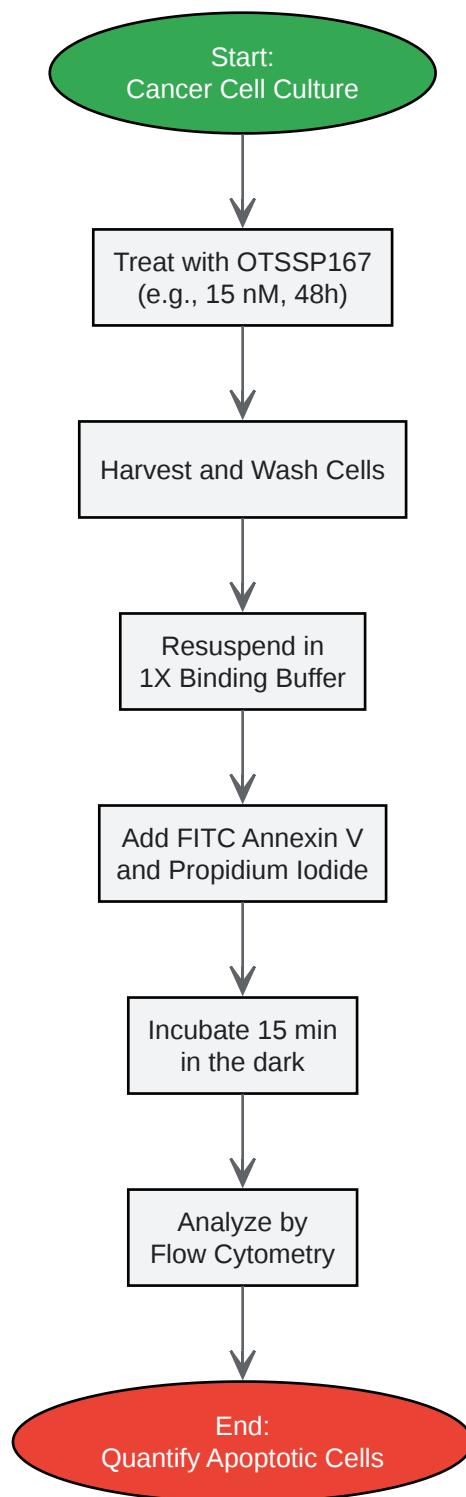
- Method: ADP-Glo™ Kinase Assay.[8]
- Procedure (for MAP2K7):
 - Pre-incubate purified human MAP2K7 (320 nM) with a dead-JNK2 fragment (350 nM) and different concentrations of OTSSP167 for 30 minutes.[8]
 - Initiate the kinase reaction by adding ATP (100 μM final concentration) and incubate for 30 minutes.[8]
 - Measure the amount of ADP produced using the ADP-Glo™ kit and a luminometer.[8]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), visualize the key signaling pathways affected by OTSSP167 and the workflows of the experimental protocols.

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Caption: Signaling pathways inhibited by OTSSP167 leading to apoptosis.



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Caption: Experimental workflow for detecting apoptosis using Annexin V staining.

Conclusion

OTSSP167 hydrochloride is a promising anti-cancer agent that effectively induces apoptosis in a range of cancer cell types. Its potent inhibition of MELK and other key survival pathways disrupts cell cycle progression and activates the apoptotic cascade. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of OTSSP167. Further investigation into its *in vivo* efficacy and potential for combination therapies is warranted.

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